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dihydrochloride

CAS No.: 1982-36-1

Cat. No.: B155955

Get Quote

Executive Summary
This guide provides a technical comparative analysis of Homochlorcyclizine dihydrochloride
(HCZ) and Promethazine (PMZ). While both agents are first-generation H1-antihistamines with

significant sedative properties, they belong to distinct chemical classes—piperazines (HCZ)

and phenothiazines (PMZ)—which dictate their secondary receptor profiles and therapeutic

utility.

Key Distinction: Promethazine acts as a "dirty drug" with broad receptor promiscuity (H1,

mAChR, D2, 5-HT2A), making it highly effective for motion sickness and sedation but prone to

extrapyramidal side effects. Homochlorcyclizine, while also potent at H1 and muscarinic

receptors, exhibits a unique potential for viral entry inhibition (HCV), positioning it as a

candidate for drug repurposing beyond allergy management.
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The structural backbone of these compounds influences their lipophilicity, blood-brain barrier

(BBB) penetration, and metabolic fate.

Feature Homochlorcyclizine (HCZ) Promethazine (PMZ)

Chemical Class Diphenylmethylpiperazine Phenothiazine

Molecular Weight ~315.86 g/mol (Free base) 284.42 g/mol (Free base)

Primary Target
Histamine H1 Receptor

(Inverse Agonist)

Histamine H1 Receptor

(Inverse Agonist)

H1 Binding Affinity (

)
~1–10 nM (High Potency) 1.4 nM (Very High Potency)

Muscarinic Affinity (

)

5–38 nM (High Anticholinergic

load)

5–38 nM (High Anticholinergic

load)

Secondary Targets
HCV E1 Fusion Peptide (Viral

Entry)

D2 Dopamine, 5-HT2A,

-Adrenergic

Metabolism Hepatic (CYP2D6 Inhibitor)
Hepatic (CYP2D6

Substrate/Inhibitor)

Half-Life (

)
~11 hours 10–19 hours

BBB Penetration High (Lipophilic) High (Lipophilic)

Structural Implications
Promethazine: The tricyclic phenothiazine ring mimics the dopamine structure, leading to D2

antagonism. This confers antiemetic properties but introduces risks of tardive dyskinesia.

Homochlorcyclizine: The piperazine ring is less rigid than the phenothiazine tricyclic system.

This flexibility reduces D2 affinity compared to PMZ but maintains high H1 and muscarinic

affinity.
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Mechanism of Action & Signaling Pathways
Both compounds function primarily as inverse agonists at the Gq-coupled H1 receptor,

stabilizing the inactive conformation and preventing the constitutive activity of the receptor.

Signaling Pathway Diagram
The following diagram illustrates the blockade of H1 signaling and the divergent secondary

effects of both drugs.
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Figure 1: Comparative Mechanism of Action. Red nodes indicate drugs; Yellow nodes indicate

receptors; Green indicates a unique viral target. Arrows with flat heads indicate inhibition.

Experimental Performance Analysis
Receptor Binding Affinity (In Vitro)
In competitive radioligand binding assays using [³H]-mepyramine (H1 selective radioligand),

Promethazine demonstrates slightly higher potency, but both drugs fall within the nanomolar

range essential for clinical efficacy.

Promethazine:
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Homochlorcyclizine:

(Inferred from comparative piperazine data and muscarinic overlap).[1][2]

Critical Insight: Both agents exhibit high affinity for muscarinic receptors (

5–38 nM). This "off-target" binding is the causality behind the shared side effects of dry mouth
and urinary retention. In experimental models, this necessitates the use of selective
antagonists (e.g., atropine) as controls to distinguish H1-mediated effects from cholinergic
blockade.

Emerging Application: Hepatitis C Virus (HCV) Inhibition
Recent high-throughput screening has identified Homochlorcyclizine as a potent inhibitor of

HCV entry, a property not shared by Promethazine to the same extent.

Data: HCZ inhibits HCV infection with an

.

Mechanism: It binds directly to the hydrophobic pocket of the HCV E1 glycoprotein,

interfering with the viral fusion peptide.

Relevance: This suggests HCZ can be repurposed as a host-targeting antiviral agent (HTA),

offering a high barrier to resistance compared to direct-acting antivirals.

Detailed Experimental Protocol
Protocol: Competitive Radioligand Binding Assay (H1
Receptor)
Objective: To determine the inhibition constant (

) of Homochlorcyclizine vs. Promethazine at the H1 receptor.

Reagents & Materials:
Source Tissue: Guinea pig cerebellum or recombinant human H1R-expressing CHO cells.

Radioligand: [³H]-Pyrilamine (Specific Activity ~20-30 Ci/mmol).
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Assay Buffer: 50 mM Na/K Phosphate buffer (pH 7.4).

Nonspecific Binding Control: 10 µM Triprolidine.

Step-by-Step Workflow:
Membrane Preparation:

Homogenize tissue in ice-cold assay buffer using a Polytron homogenizer.

Centrifuge at 50,000

for 20 minutes at 4°C.

Resuspend pellet in buffer and repeat centrifugation to wash endogenous histamine.

Final resuspension to protein concentration of 0.5 mg/mL.

Incubation Setup:

Prepare 96-well plates.

Total Binding: 50 µL Membrane + 50 µL [³H]-Pyrilamine (2 nM final) + 100 µL Buffer.

Nonspecific Binding: As above + 10 µM Triprolidine.

Experimental Wells: As above + Increasing concentrations of HCZ or PMZ (

M to

M).

Equilibrium Binding:

Incubate plates at 25°C for 60 minutes in the dark (to prevent photodegradation of

phenothiazines).

Harvesting:
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Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3%

polyethyleneimine to reduce nonspecific binding).

Wash filters

with 3 mL ice-cold buffer.

Data Analysis:

Measure radioactivity via liquid scintillation counting.

Calculate

using non-linear regression (4-parameter logistic fit).

Convert to

using the Cheng-Prusoff Equation:

(Where

is radioligand concentration and

is its dissociation constant).[3]
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Parameter Homochlorcyclizine Promethazine

QT Interval
Risk of prolongation (class

effect).[2][4]

High Risk. Boxed warnings for

respiratory depression in

pediatrics.

Sedation
Moderate to High. Crosses

BBB.[5][6][7]

Severe. Often used specifically

for this effect.

Drug Interactions

CYP2D6 Inhibitor. Increases

plasma levels of substrates like

haloperidol.

CYP2D6 Substrate & Inhibitor.

Potentiates CNS depressants.

Toxicity

Anticholinergic syndrome

(delirium, tachycardia) in

overdose.

Neuroleptic Malignant

Syndrome (rare), tissue

necrosis (IV extravasation).

Guidance for Researchers: When designing in vivo studies, Promethazine requires careful

dose titration due to its steep dose-response curve for sedation, which can confound

behavioral assays. Homochlorcyclizine generally offers a cleaner H1/muscarinic profile without

significant dopaminergic interference.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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